4-(4-Chlorophenyl)-2-methylphenol

Description

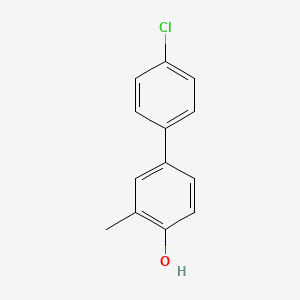

4-(4-Chlorophenyl)-2-methylphenol is a phenolic compound characterized by a chlorophenyl group at the para position (C4) of the benzene ring and a methyl group at the ortho position (C2). Its molecular formula is C₁₃H₁₁ClO, with a molecular weight of 218.68 g/mol.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMDROJKABBRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683777 | |

| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-91-9 | |

| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-methylphenol typically involves the reaction of 4-chlorophenol with 2-methylphenol under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reactions may use reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or alkylated phenolic compounds.

Scientific Research Applications

Agricultural Applications

Herbicide Production:

One of the primary applications of 4-chloro-2-methylphenol is in the synthesis of phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxyacetic acid) and MCPB (4-chloro-2-methylphenoxybutyric acid). These herbicides are widely used for controlling broadleaf weeds in cereal crops .

Environmental Impact:

While effective in agriculture, 4-chloro-2-methylphenol is noted for its toxicity to aquatic organisms, raising concerns about environmental safety and necessitating careful management during application .

Pharmaceutical Applications

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of 4-chloro-2-methylphenol. It has been shown to exhibit significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial for treating chronic infections .

Potential in Drug Development:

The compound's ability to enhance the efficacy of existing antibiotics suggests its potential role as a lead compound in developing new antimicrobial therapies. Its derivatives are being explored for their synergistic effects when combined with traditional antibiotics like oxacillin .

Case Studies and Research Findings

Synthesis Techniques

The synthesis of 4-chloro-2-methylphenol typically involves:

- Chlorination of 4-Methylphenol: Utilizing chlorinating agents in the presence of Lewis acids to achieve high selectivity for the desired chlorinated product.

- Nitration Processes: In some cases, derivatives such as 4-chloro-2-methyl-5-nitrophenol are synthesized through controlled nitration processes that allow for further functionalization .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine and methyl groups may influence the compound’s lipophilicity and overall bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

The positional isomer 2-(4-Chloro-2-methylphenyl)phenol (CAS: 852112-20-0, C₁₃H₁₁ClO) differs in the placement of the methyl and chlorophenyl groups, resulting in distinct physicochemical and biological behaviors. For instance, the altered substituent arrangement may reduce steric hindrance, enhancing receptor binding in pharmacological applications compared to the target compound .

Alkyl Chain Variants

Compounds such as PBP-C2 (4-[4-(4-Ethoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol) and PBP-C12 (4-[4-(4-n-Dodecyloxy-3-methylphenyl)heptan-4-yl]-2-methylphenol) feature elongated alkoxy chains (e.g., ethoxy, dodecyloxy) instead of a single chlorophenyl group. Synthesis yields for these analogs range from 16% (PBP-C4) to 47% (PBP-C6), indicating that longer alkyl chains may enhance reaction efficiency .

Heterocyclic Derivatives

- Pyridazine Derivatives (): Compounds like 6-(4-(4-chlorophenyl)piperazin-1-yl)-3(2H)-pyridazinone incorporate a piperazine ring, which enhances nitrogen-rich hydrogen bonding. This structural feature is critical for cytotoxicity against AGS gastric cancer cells (IC₅₀: 12–45 µM) .

Spectroscopic Characterization

Common techniques across analogs include:

- IR Spectroscopy: O-H (phenolic) stretch at 3200–3400 cm⁻¹; C-Cl stretch at 750 cm⁻¹ .

- NMR : Aromatic protons resonate at δ 6.8–7.4 ppm; methyl groups at δ 2.1–2.5 ppm .

Biological Activity

4-(4-Chlorophenyl)-2-methylphenol, commonly referred to as 4-CMP, is a compound that has garnered attention for its diverse biological activities. This article discusses the biological properties of 4-CMP, including its antimicrobial effects, potential toxicity, and applications in various fields.

Chemical Structure and Properties

4-CMP is a chlorinated phenolic compound characterized by the presence of a chlorine atom at the para position of the phenyl ring and a methyl group at the ortho position relative to the hydroxyl group. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological membranes.

Research has demonstrated that 4-CMP exhibits significant antimicrobial activity against various pathogens. The proposed mechanisms include:

- Disruption of Cell Membranes : The lipophilic nature of 4-CMP allows it to integrate into bacterial membranes, disrupting their integrity.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, leading to cell death.

Case Studies and Research Findings

- Antibacterial Activity : A study found that 4-CMP displayed notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL depending on the strain tested .

- Antifungal Properties : In addition to antibacterial activity, 4-CMP has shown antifungal effects against species such as Candida albicans and Aspergillus niger. The zones of inhibition measured were significantly larger than those observed for standard antifungal agents like amphotericin B .

- Synergistic Effects : When combined with other antimicrobial agents, 4-CMP exhibited synergistic effects, enhancing the overall efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Toxicological Profile

While 4-CMP shows promising biological activity, its safety profile is also crucial. Toxicological assessments indicate that:

- Mutagenicity : Preliminary studies suggest that 4-CMP does not exhibit mutagenic properties in standard microbial assays .

- Carcinogenic Potential : Long-term exposure studies in animal models have not shown significant carcinogenic effects; however, further research is needed to fully understand its long-term impacts on human health .

Applications in Industry

Due to its antimicrobial properties, 4-CMP has potential applications in various industries:

- Pharmaceuticals : As a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Agriculture : As a biopesticide due to its effectiveness against plant pathogens.

- Household Products : Incorporated into disinfectants and sanitizers for its antimicrobial properties.

Summary of Biological Activities

| Property | Activity Level | Test Organisms |

|---|---|---|

| Antibacterial | Significant | Staphylococcus aureus, E. coli |

| Antifungal | Moderate | Candida albicans, Aspergillus niger |

| Synergistic Effects | Yes | Enhanced activity with antibiotics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.